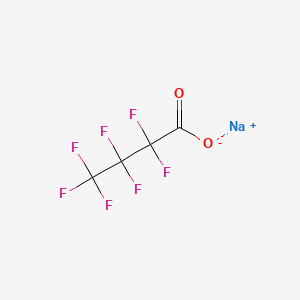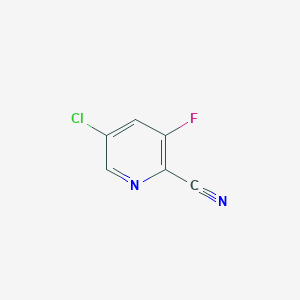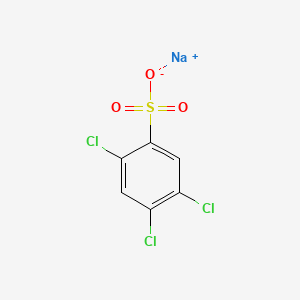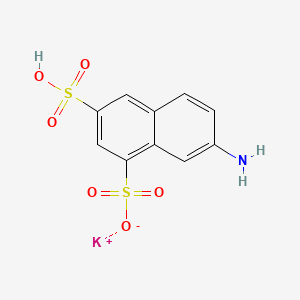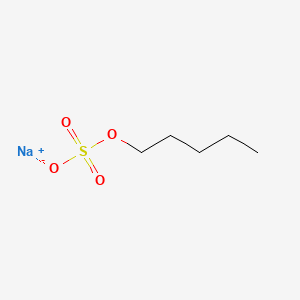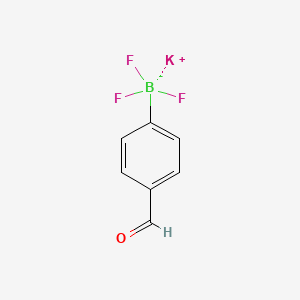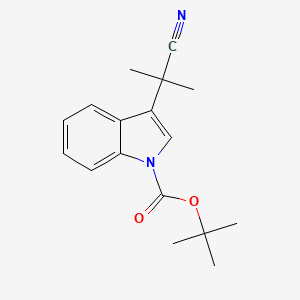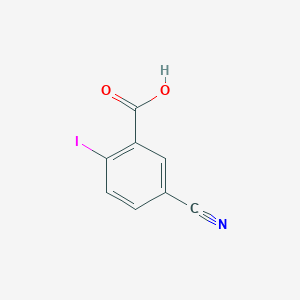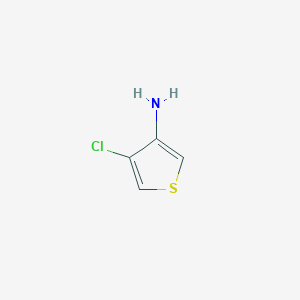
4-クロロチオフェン-3-アミン
概要
説明
Molecular Structure Analysis
The molecular formula of 4-Chlorothiophen-3-amine is C4H4ClNS. This indicates that it contains four carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.Physical And Chemical Properties Analysis
4-Chlorothiophen-3-amine has a molecular weight of 133.6 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.科学的研究の応用
鎮痛および抗炎症用途
4-クロロチオフェン-3-アミン誘導体は、痛みと炎症の治療における可能性について研究されています。複数段階の合成アプローチにおいて、研究者は新しいチアゾール誘導体を合成し、酵素アッセイを使用してそれらのin vitro抗炎症の可能性を調べました。 これらの化合物は、強力なCOX-2阻害剤として有望な結果を示し、一部の誘導体はセレコキシブに匹敵する選択的阻害を示しました . in vivo研究はさらにそれらの鎮痛および抗炎症効果を確認し、それらを新しい抗炎症薬の潜在的な候補にしました .
抗菌活性
4-クロロチオフェン-3-アミン誘導体の抗菌特性は、病原体による薬剤耐性を克服するために探求されてきました。これらの誘導体は、細菌(グラム陽性およびグラム陰性)および真菌種に対して有望な結果を示しました。 これらの化合物の分子構造は、分光分析データによって確認され、それらのin vitro抗菌活性は濁度測定法を使用して評価されました .
抗増殖剤
がんに対する新しい治療法の探索において、4-クロロチオフェン-3-アミン誘導体は、その抗増殖活性を合成および評価されてきました。これらの化合物は、ヒト乳癌腺癌細胞株に対して試験されており、一部は有意な活性を示しています。 分子ドッキング研究も、活性化合物の受容体との結合様式を調べるために実施されており、それらを合理的な創薬のためのリード化合物としての可能性を示唆しています .
分子モデリング
4-クロロチオフェン-3-アミン誘導体は、生物学的標的との相互作用を理解するために分子モデリングで使用されてきました。 これは、化合物が合成および実験室で試験される前に、それらの有効性および潜在的な副作用を予測するのに役立つため、新薬の開発にとって重要です .
チアゾール誘導体の合成
4-クロロチオフェン-3-アミンは、薬理学的に重要なチアゾール誘導体の合成における重要な出発物質です。 これらの誘導体は合成および改変されて、抗炎症および鎮痛特性などの薬理学的活性を強化してきました .
創薬
4-クロロチオフェン-3-アミンのユニークな特性により、創薬において貴重な化合物となっています。その誘導体は、抗炎症、抗菌、抗真菌、抗結核、および抗腫瘍活性など、さまざまな薬効について探求されています。 この化合物の汎用性により、新しい治療薬の探索が可能になります .
免疫代謝研究
免疫代謝の最近の進歩には、4-クロロチオフェン-3-アミン誘導体に関する研究が含まれています。 これらの研究は、免疫系内の代謝プロセスがどのように新しい化合物によって影響を受けるかを重点的に調べており、免疫系に関連する疾患に対する新しい治療法につながる可能性があります .
化学合成と改変
4-クロロチオフェン-3-アミンは、化学合成における構成要素として役立ちます。これは、さまざまな特性と用途を持つさまざまな化合物を生成するために使用されます。 たとえば、低温でN-ブロモスクシンイミドで処理し、その後、第一級または第二級アミンで処理して、潜在的な薬理学的活性を有する新しい化合物を得ることができます .
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-Chlorothiophen-3-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
4-Chlorothiophen-3-amine interacts with its targets, the COX-1, COX-2, and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes by 4-Chlorothiophen-3-amine affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, 4-Chlorothiophen-3-amine reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
It’s known that the adme properties of a compound can greatly impact its bioavailability
Result of Action
The molecular and cellular effects of 4-Chlorothiophen-3-amine’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX-1, COX-2, and 5-LOX enzymes, 4-Chlorothiophen-3-amine reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophen-3-amine. It’s generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound
生化学分析
Biochemical Properties
4-Chlorothiophen-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). These interactions are significant as they contribute to the compound’s anti-inflammatory properties . The compound acts as a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM, and also shows inhibitory activity against 5-LOX .
Cellular Effects
4-Chlorothiophen-3-amine has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antimicrobial and antiproliferative activities, making it a potential candidate for combating drug-resistant pathogens and cancerous cells . The compound’s ability to inhibit COX-2 and 5-LOX enzymes also suggests its role in reducing inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophen-3-amine involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2 and 5-LOX enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, leading to changes in gene expression and cellular responses . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophen-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have been analyzed to ensure its efficacy in long-term studies
Dosage Effects in Animal Models
The effects of 4-Chlorothiophen-3-amine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects at concentrations of 5, 10, and 20 mg/kg body weight . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chlorothiophen-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with COX-2 and 5-LOX enzymes, which play a role in its anti-inflammatory properties . Additionally, its metabolic pathways may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Chlorothiophen-3-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
4-Chlorothiophen-3-amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy.
特性
IUPAC Name |
4-chlorothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMRYCTWBDPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622811 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632356-42-4 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothiophen-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
